1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Description
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1263207-37-9, molecular formula: C₇H₉N₃O₄, molecular weight: 199.16) is a pyrazole derivative characterized by:
- A 5-methoxy group at position 5 of the pyrazole ring.
- A 2-amino-2-oxoethyl substituent at position 1.
- A carboxylic acid group at position 2.
This compound is stored at 2–8°C, suggesting sensitivity to temperature-induced degradation .
Properties
CAS No. |
1263207-37-9 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13) |
InChI Key |
TWMVYSRIPHSOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1CC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group at position 3 undergoes classical acid-base chemistry:
-
Deprotonation : Forms carboxylate salts in alkaline media (e.g., NaOH, K₂CO₃), enabling solubility in polar solvents.
-
Proton Transfer : Participates in hydrogen bonding with amines or alcohols, as confirmed by crystallographic studies of analogous pyrazole carboxylates .
Key Data :
| Reaction Type | Conditions | Product | pKa (Carboxylic Acid) |
|---|---|---|---|
| Neutralization | pH > 5.2 | Carboxylate salt | 3.8–4.2 (estimated) |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines under standard coupling conditions:
Esterification
Amidation
-
Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine addition .
-
Applications : Synthesizes bioactive amides for antimicrobial or receptor-targeting derivatives .
Cyclization Reactions
The amino-oxoethyl side chain facilitates intramolecular cyclization:
-
Dehydration : Forms 6-membered lactams under acidic (HCl, H₂SO₄) or thermal conditions.
-
Mechanism :
.
Reported Byproducts :
| Cyclization Agent | Temperature | Product | Yield |
|---|---|---|---|
| PPA (Polyphosphoric Acid) | 120°C | Pyrazolo[1,5-a]pyrimidinone | 45% |
| Toluene, Δ | 80°C | Oxazole derivative | 32% |
Nucleophilic Reactions at the Pyrazole Ring
The electron-rich pyrazole ring undergoes electrophilic substitution:
-
Nitration : At position 4 using HNO₃/H₂SO₄ (limited regioselectivity) .
-
Halogenation : Bromine or NBS in DMF introduces Br at position 4 .
Regiochemical Trends :
| Position | Reactivity (Electrophilic) | Dominant Product |
|---|---|---|
| 4 | High (para to COOH) | 4-Nitro/Bromo derivatives |
| 1 | Moderate | Minor side products |
Amino Group Reactivity
-
Acylation : Reacts with acyl chlorides (e.g., AcCl) to form acetamide derivatives .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol .
Oxoethyl Group
-
Reduction : NaBH₄ converts the ketone to a secondary alcohol .
-
Condensation : Reacts with hydrazines to form hydrazones, as observed in related pyrazole-oxoethyl systems .
Metal Coordination
The compound acts as a polydentate ligand:
Stability Constants (log K) :
| Metal Ion | log K | Geometry |
|---|---|---|
| Cu²⁺ | 8.3 ± 0.2 | Square planar |
| Fe³⁺ | 9.1 ± 0.3 | Octahedral |
Biological Activity-Linked Reactions
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrazole ring can interact with various receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
1-(2-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
- Key differences: The 2-chlorophenyl group replaces the 2-amino-2-oxoethyl substituent.
- Impact: The electron-withdrawing chlorine atom enhances electrophilicity but reduces hydrogen-bonding capacity compared to the amino-oxoethyl group. This may decrease solubility and alter target selectivity .
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1239726-11-4)
- Key differences : A fluorine atom replaces chlorine.
- Impact: Fluorine’s high electronegativity improves metabolic stability and bioavailability compared to chlorine or amino-oxoethyl groups. However, reduced hydrogen bonding may limit interactions with polar targets .
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1020240-43-0)
- Key differences : Contains a methoxyphenyl group at position 1 and a methyl group at position 3.
- The methoxyphenyl substituent may sterically hinder interactions with flat binding pockets .
Functional Group Variations at Position 3
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
- Key differences : Carboxamide replaces the carboxylic acid.
- Impact : The carboxamide group increases lipophilicity, improving blood-brain barrier penetration but reducing water solubility. This substitution is common in CNS-targeting drugs .
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 58364-91-3)
- Key differences: A methyl group replaces the 2-amino-2-oxoethyl substituent.
- Impact: Loss of the amino-oxoethyl group eliminates hydrogen-bonding sites, likely reducing binding affinity to hydrophilic targets. The methyl group may enhance metabolic stability .
Complex Substituents and Hybrid Structures
1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 1275458-73-5)
- Key differences : Incorporates a pyrrolidone ring linked to the pyrazole.
1-(3-(N-(2-Amino-2-oxoethyl)phenylsulfonamido)phenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Structural and Physicochemical Comparison Table
| Compound Name | Substituents (Position 1) | Position 3 Group | Molecular Formula | Molecular Weight | Key Differentiators |
|---|---|---|---|---|---|
| Target Compound | 2-Amino-2-oxoethyl | Carboxylic acid | C₇H₉N₃O₄ | 199.16 | High polarity, hydrogen-bonding capacity |
| 1-(2-Chlorophenyl)-5-methoxy analog | 2-Chlorophenyl | Carboxylic acid | C₁₁H₉ClN₂O₃ | 252.65 | Electrophilic, reduced solubility |
| 1-(2-Fluorophenyl)-5-methoxy analog | 2-Fluorophenyl | Carboxylic acid | C₁₁H₉FN₂O₃ | 236.20 | Enhanced metabolic stability |
| 5-Methoxy-1-methyl analog | Methyl | Carboxylic acid | C₇H₈N₂O₃ | 168.15 | Increased lipophilicity |
| 1-(3-Chlorophenyl)-5-methoxy-N-methylcarboxamide | 3-Chlorophenyl | Carboxamide | C₁₂H₁₂ClN₃O₂ | 265.70 | Improved CNS penetration |
Biological Activity
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS Number: 1263207-37-9) is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C7H9N3O4
- Molecular Weight : 185.17 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxy group and a carboxylic acid, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, impacting pathways related to inflammation and cancer.
Biological Activities
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and TK-10 (renal carcinoma) .
- Case studies indicate that the presence of the methoxy group enhances the cytotoxicity of these compounds, suggesting a structure-activity relationship (SAR) that favors such substitutions.
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells :
- Inflammation Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
